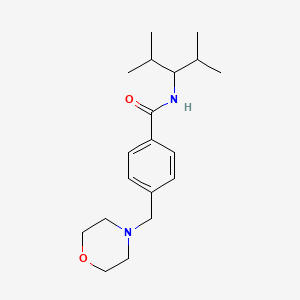

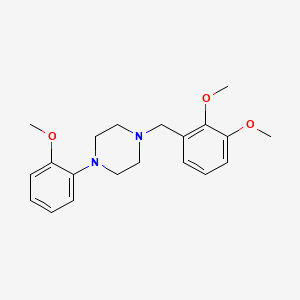

![molecular formula C15H12FN3O2 B5810452 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)

3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine” is a complex organic molecule. It is related to a class of compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds, which contain an oxygen atom and two nitrogen atoms in a five-membered ring . This particular compound has additional functional groups attached to the oxadiazole ring, including a fluorophenyl group, a methoxy group, and a methylpyridine group .

Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring forms the core of the molecule, with the various functional groups attached to it. The presence of the fluorophenyl, methoxy, and methylpyridine groups adds complexity to the molecule and likely influences its physical and chemical properties .科学研究应用

Pharmaceutical Development

This compound has been identified as a potential therapeutic agent due to its ability to modulate premature translation termination or nonsense-mediated mRNA decay . It is particularly relevant in the development of treatments for genetic disorders where such mechanisms are implicated.

Treatment of Cystic Fibrosis

The compound has been granted orphan designation in the United States for the treatment of cystic fibrosis resulting from a nonsense mutation in the cystic fibrosis transmembrane conductance regulatory gene . This highlights its significance in targeted therapies for specific genetic mutations.

Molecular Biology Research

In molecular biology, this compound can be used to study the effects of modulating mRNA decay pathways. This is crucial for understanding gene expression regulation and the development of novel genetic therapies .

Biochemical Studies

Biochemists can utilize this compound to explore the biochemical pathways involved in mRNA surveillance and decay. This research can lead to the discovery of new targets for drug development .

Chemical Engineering

In the field of chemical engineering, the compound’s crystalline forms and their production methods are of interest. These forms have implications for the manufacturing processes of pharmaceuticals, affecting solubility, stability, and efficacy .

Pharmacological Applications

Pharmacologically, the compound is useful for its properties that affect the pharmacokinetics and pharmacodynamics of medicinal products. Its different crystalline forms can alter the drug’s behavior in the body, which is vital for optimizing drug design and delivery .

作用机制

Target of Action

The primary target of the compound 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is the process of premature translation termination or nonsense-mediated mRNA decay . This process is crucial for the regulation of gene expression and protein synthesis in cells.

Mode of Action

The compound interacts with its targets by modulating the process of premature translation termination or nonsense-mediated mRNA decay . This modulation can lead to changes in gene expression and protein synthesis, which can have significant effects on cellular function and disease progression.

Biochemical Pathways

The compound affects the biochemical pathway of mRNA decay. By modulating this pathway, the compound can influence the production of proteins within the cell . The downstream effects of this modulation can include changes in cellular function and potentially the amelioration of certain diseases.

Result of Action

The molecular and cellular effects of the compound’s action include changes in gene expression and protein synthesis. These changes can potentially lead to improvements in cellular function and the management of diseases ameliorated by the modulation of premature translation termination or nonsense-mediated mRNA decay .

属性

IUPAC Name |

5-(2-fluorophenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2/c1-9-7-8-11(14(17-9)20-2)13-18-15(21-19-13)10-5-3-4-6-12(10)16/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLDXHOTJUEGEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)

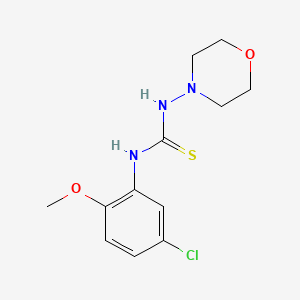

![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)

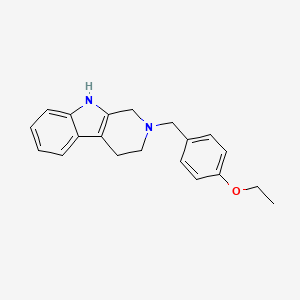

![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)

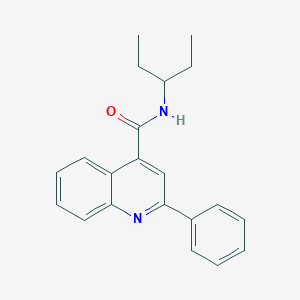

![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)

![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)

![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)

![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)